Cas no 5632-16-6 (4-(Bromomethyl)quinoline)
4-(Bromomethyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)quinoline
- (4-bromomethyl)quinoline
- 4-Bromomethylquinoline
- 4-Bromomethyl-quinoline
- 4-Brommethyl-chinolin
- AGN-PC-00FX2N
- ANW-63739
- CTK5A4975
- Quinoline, 4-(bromomethyl)-
- SureCN2592802
- 4-(Bromomethyl);quinoline
- 8238AB
- SY031349
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- MDL: MFCD09953523
- Inchi: 1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2
- InChI Key: QJQXVPCIRZUOIP-UHFFFAOYSA-N
- SMILES: BrCC1C=CN=C2C=CC=CC=12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- XLogP3: 2.8
- Topological Polar Surface Area: 12.9
4-(Bromomethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-1g |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-5g |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-500mg |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-100mg |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-250mg |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0181-50mg |
4-Bromomethyl-quinoline |
5632-16-6 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852302-250mg |
4-(Bromomethyl)quinoline |
5632-16-6 | 95% | 250mg |
2,064.00 | 2021-05-17 | |
| Alichem | A189006724-1g |
4-(Bromomethyl)quinoline |
5632-16-6 | 95% | 1g |
$362.97 | 2023-09-01 | |
| Chemenu | CM125660-1g |
4-(bromomethyl)quinoline |
5632-16-6 | 95% | 1g |
$312 | 2021-08-05 | |
| Apollo Scientific | OR471097-250mg |
4-(Bromomethyl)quinoline |
5632-16-6 | 250mg |
£523.00 | 2025-02-20 |
4-(Bromomethyl)quinoline Suppliers
4-(Bromomethyl)quinoline Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-(Bromomethyl)quinoline
4-(Bromomethyl)quinoline: Chemical Properties, Applications, and Recent Research Developments
4-(Bromomethyl)quinoline, with the CAS number 5632-16-6, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and industrial applications. The presence of a bromomethyl substituent in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical structure of 4-(Bromomethyl)quinoline consists of a quinoline core substituted with a bromomethyl group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, facilitating its use in diverse chemical transformations. Quinoline derivatives have long been studied for their antimicrobial, antimalarial, and anticancer properties, and the introduction of a bromomethyl group further expands their potential applications.
In recent years, 4-(Bromomethyl)quinoline has been extensively explored in the development of novel therapeutic agents. One of the most notable areas of research has been its application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that interact with kinases and other enzymes involved in cancer progression. The bromomethyl functionality allows for facile conjugation with other biomolecules, enabling the design of targeted therapies with enhanced specificity and efficacy.
The reactivity of the bromomethyl group makes 4-(Bromomethyl)quinoline an excellent precursor for nucleophilic substitution reactions. This property has been leveraged in the development of click chemistry strategies, where it serves as a building block for constructing complex molecular architectures. Such methodologies are particularly valuable in drug discovery pipelines, allowing for rapid assembly of libraries of compounds for high-throughput screening.
Recent advancements in medicinal chemistry have highlighted the role of quinoline derivatives in addressing neurological disorders. Researchers have utilized 4-(Bromomethyl)quinoline as a scaffold to develop potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify the quinoline core through cross-coupling reactions has enabled the creation of analogs with improved pharmacokinetic profiles and reduced toxicities.
The industrial significance of 4-(Bromomethyl)quinoline extends beyond pharmaceutical applications. It is also employed in materials science, where it serves as a precursor for organic semiconductors and luminescent materials. The bromomethyl group facilitates further functionalization, allowing chemists to tailor the properties of these materials for specific applications in electronics and optoelectronics.
In conclusion, 4-(Bromomethyl)quinoline (CAS no. 5632-16-6) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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